Superior In Vivo Antitumor Efficacy at Reduced Dose and Duration Compared to Tipifarnib
In a direct preclinical comparison, the racemate of ABT-100 (A-367074) demonstrated equivalent antitumor efficacy to the clinical candidate tipifarnib (R115777) but at a significantly lower total dose (approximately one-fourth) and with a shorter treatment duration in EJ-1 and LX-1 xenograft models [1]. This indicates that ABT-100 possesses greater in vivo potency per unit dose, which translates to a potentially wider therapeutic window and reduced dosing frequency.
| Evidence Dimension | In vivo antitumor efficacy (dose and duration comparison) |
|---|---|
| Target Compound Data | A-367074 (racemate of ABT-100) achieved equivalent tumor regression |
| Comparator Or Baseline | R115777 (tipifarnib) at ~4x higher total dose and longer duration |
| Quantified Difference | ~4-fold lower total dose; shorter treatment duration |
| Conditions | EJ-1 and LX-1 human tumor xenograft models in mice; subcutaneous administration |
Why This Matters
This head-to-head evidence demonstrates that ABT-100 is not merely another FTI but offers a tangible advantage in in vivo potency, making it the preferred choice for studies where maximizing efficacy while minimizing compound exposure and animal stress is critical.
- [1] Ferguson D, Rodriguez LE, Palma JP, et al. Antitumor activity of orally bioavailable farnesyltransferase inhibitor, ABT-100, is mediated by antiproliferative, proapoptotic, and antiangiogenic effects in xenograft models. Clin Cancer Res. 2005;11(8):3045-3054. View Source
